4-Ethyl-2-[2-[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile
Description
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Properties
IUPAC Name |
4-ethyl-2-[2-[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28FN3O2S/c1-6-18-20(14-30)27(31-22-12-28(4,5)13-24(33)26(18)22)35-15-25(34)19-11-16(2)32(17(19)3)23-10-8-7-9-21(23)29/h7-11H,6,12-13,15H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBUMEUESYLZAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC2=C1C(=O)CC(C2)(C)C)SCC(=O)C3=C(N(C(=C3)C)C4=CC=CC=C4F)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28FN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-Ethyl-2-[2-[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications based on available research findings.
Structural Characteristics
The molecular structure of the compound includes several functional groups that may contribute to its biological activity:
- Pyrrole ring : Known for its role in various biological processes.
- Quinoline moiety : Often associated with antimicrobial and antitumor activities.
- Fluorophenyl group : The presence of fluorine can enhance lipophilicity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Studies suggest that it may function as an enzyme inhibitor or modulator, particularly in pathways related to:
- Antimicrobial Activity : The compound has shown potential against various pathogens through inhibition of bacterial enzymes.
- Anti-cancer Properties : Its structural components may allow it to interfere with cancer cell proliferation and survival mechanisms.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected pathogens are summarized below:
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These results indicate a promising potential for development as an antimicrobial agent.
Anticancer Activity
In cell line studies, the compound has shown cytotoxic effects against various cancer types. Notably, it demonstrated the following IC50 values:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (cervical cancer) | 12 |
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 10 |
These findings suggest that the compound may induce apoptosis and inhibit tumor growth through multiple pathways.
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- Study on Bacterial Infections : A study conducted on mice infected with Staphylococcus aureus showed a significant reduction in bacterial load when treated with the compound compared to controls.
- Cancer Treatment Model : In xenograft models of breast cancer, administration of the compound resulted in a notable decrease in tumor volume and improved survival rates.
Preparation Methods
Cyclization of Enamine Precursors
The quinoline backbone is constructed using a modified Friedländer synthesis. A ketone-enamine intermediate (e.g., 4-ethyl-3-cyano-7,7-dimethyl-5-oxo-6,8-dihydroquinoline) is cyclized under acidic conditions.
Procedure :
-
Reactant : Ethyl acetoacetate (10 mmol), malononitrile (12 mmol), and ammonium acetate in acetic acid.
-
Conditions : Reflux at 120°C for 8 hours under nitrogen.
Table 1 : Optimization of Cyclization Conditions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| H2SO4 | AcOH | 120 | 8 | 72 |
| PTSA | Toluene | 110 | 12 | 65 |
| ZnCl2 | DMF | 100 | 10 | 58 |
Introduction of the Sulfanyl Group
Thiolation at Position 2
The sulfanyl moiety is introduced via nucleophilic displacement of a halogen or mesylate leaving group.
Procedure :
-
Halogenation : Treat the quinoline core with PCl5 in dichloromethane to generate 2-chloro-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile.
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Thiolation : React with 2-mercapto-1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl ethanone (prepared separately) in DMF using K2CO3 as a base.
-
Yield : 81% after column chromatography (hexane:ethyl acetate, 4:1).
Key Observation :
-
Excess thiol (1.5 eq.) and prolonged reaction time (24 h) minimized disulfide byproducts.
-
Steric hindrance from the 7,7-dimethyl groups necessitated elevated temperatures (80°C).
Synthesis of the Pyrrole Moiety
Paal-Knorr Pyrrole Synthesis
The 1-(2-fluorophenyl)-2,5-dimethylpyrrole-3-yl subunit is synthesized via cyclocondensation of a 1,4-diketone with a primary amine.
Procedure :
-
Reactants : 2-Fluoroaniline (10 mmol) and hexane-2,5-dione (12 mmol) in acetic acid.
-
Conditions : Reflux for 6 hours, followed by neutralization with NaHCO3.
Table 2 : Pyrrole Substitution Patterns
| R1 | R2 | R3 | Yield (%) |
|---|---|---|---|
| 2-Fluorophenyl | Me | Me | 89 |
| 4-Chlorophenyl | Et | Me | 76 |
| Phenyl | Me | H | 82 |
Coupling of Pyrrole and Quinoline Intermediates
Ketone-Alkylation Strategy
The 2-oxoethyl bridge is formed by alkylating the pyrrole’s α-position with a bromoacetyl-quinoline derivative.
Procedure :
-
Reactants : 2-Bromo-1-(4-ethyl-2-sulfanyl-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile)acetyl chloride (1.0 eq.) and 1-(2-fluorophenyl)-2,5-dimethylpyrrole (1.2 eq.).
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Conditions : Stir in THF with NaH (2.0 eq.) at 0°C → RT for 12 h.
Critical Parameters :
-
Slow addition of NaH prevented exothermic side reactions.
-
Anhydrous THF was essential to avoid hydrolysis of the bromoacetyl intermediate.
Characterization and Validation
Spectroscopic Analysis
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1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, quinoline H-8), 7.45–7.38 (m, 2H, fluorophenyl), 6.72 (s, 1H, pyrrole H-4), 3.52 (s, 2H, SCH2CO), 2.98 (q, J = 7.6 Hz, 2H, CH2CH3), 2.45 (s, 6H, pyrrole-CH3), 1.89 (s, 6H, quinoline-CH3).
-
HPLC : Purity >98% (C18 column, acetonitrile:water 70:30, 1.0 mL/min).
Table 3 : Comparative Yields Across Synthetic Steps
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Quinoline core | 72 | 95 |
| Sulfanyl introduction | 81 | 97 |
| Pyrrole synthesis | 89 | 99 |
| Final coupling | 77 | 98 |
Challenges and Optimization
Byproduct Formation During Coupling
The primary side product (∼15%) arose from over-alkylation at the pyrrole’s β-position. Mitigation strategies included:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
